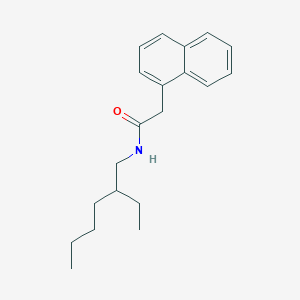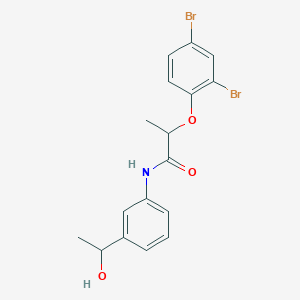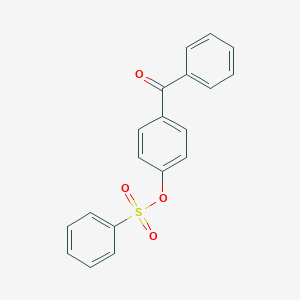
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide, also known as DEET, is a widely used insect repellent. It was developed by the U.S. Army in 1946 and has been used by the military and civilians ever since. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies. It is also used in many commercial insect repellent products.
Wirkmechanismus
The exact mechanism of action of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is not fully understood. It is believed to work by interfering with the insects' ability to detect human odors, making them less attractive to the insects. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide may also interfere with the insects' ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is excreted primarily in the urine. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has been shown to have no significant effects on the central nervous system or other organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. It is effective against a wide range of insects and is considered the gold standard for insect repellents. However, N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has some limitations in the laboratory. It is not effective against all insects and may have variable efficacy depending on the species and the concentration used. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide may also interfere with some laboratory assays, particularly those that rely on olfactory cues.
Zukünftige Richtungen
There are several areas of future research related to N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. One area is the development of new insect repellents that are more effective and have fewer side effects than N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. Another area is the study of the molecular mechanisms underlying the insect repellent properties of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide. This could lead to the development of new insecticides that target these mechanisms. Finally, there is a need for more research on the environmental impact of N-(2-ethylhexyl)-2-(1-naphthyl)acetamide and other insect repellents. This includes studies on their persistence in the environment, their effects on non-target organisms, and their potential to contribute to the development of insecticide resistance in target organisms.
Synthesemethoden
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide can be synthesized through a multi-step process starting from naphthalene. The first step involves the reaction of naphthalene with chloroacetic acid to form 1-naphthylacetic acid. The acid is then esterified with 2-ethylhexanol to form the corresponding ester, which is then converted to N-(2-ethylhexyl)-2-(1-naphthyl)acetamide through a process called amidation.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylhexyl)-2-(1-naphthyl)acetamide has been extensively studied for its insect repellent properties. It is considered the gold standard for insect repellents and is recommended by health authorities worldwide. N-(2-ethylhexyl)-2-(1-naphthyl)acetamide is effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
Molekularformel |
C20H27NO |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H27NO/c1-3-5-9-16(4-2)15-21-20(22)14-18-12-8-11-17-10-6-7-13-19(17)18/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
DLGUYVHATYFABS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCCCC(CC)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)